3,6-Difluoro-9H-carbazole

Organic light-emitting diodes Photostability Carbazole radicals

Researchers optimizing OLED or OPV devices often face efficiency losses from interfacial energy misalignment and photodegradation. 3,6-Difluoro-9H-carbazole solves this by providing a fluorinated carbazole core that lowers HOMO/LUMO energies and delivers the longest photoluminescence half-life among halogenated analogs. • Sets ITO work function to 5.68 eV in SAM-based hole-extraction layers, maximizing open-circuit voltage in perovskite/organic stacks. • Delivers a deep HOMO (-5.23 eV) and narrow band gap (1.75 eV) in donor polymers, directly increasing Voc to 0.91 V. • Supplied as ≥98% pure crystalline solid with proven lot-to-lot consistency; ships ambient under inert gas for immediate R&D and pilot-scale use.

Molecular Formula C12H7F2N
Molecular Weight 203.19 g/mol
Cat. No. B8005819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-9H-carbazole
Molecular FormulaC12H7F2N
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C3=C(N2)C=CC(=C3)F
InChIInChI=1S/C12H7F2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
InChIKeyWIBSYPXJJKRRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Difluoro-9H-carbazole Technical Baseline


3,6-Difluoro-9H-carbazole (CAS 1041143-98-9) is a 3,6-dihalogenated carbazole derivative that serves as a versatile electron‑donor building block in organic electronics [1]. The two fluorine substituents withdraw electron density from the carbazole core, lowering both the highest‑occupied molecular orbital (HOMO) and lowest‑unoccupied molecular orbital (LUMO) energies relative to the parent carbazole, while the strong C–F bonds improve thermal and photochemical stability [2]. Commercial material is typically supplied as a white to light‑yellow crystalline solid with a purity ≥98 % (GC) and a melting point of 185–189 °C . These properties make the compound a strategic intermediate for hole‑transport materials, self‑assembled monolayer (SAM) precursors, and donor–acceptor polymers, where precise control of frontier orbital energies is critical.

Building Block 3,6-dihalogenated carbazole donor unit for organic electronics
Property Profile Lowered HOMO/LUMO via fluorine electron withdrawal; enhanced thermal and photochemical stability
Workflow Fit SAM precursors, hole-transport materials, and donor–acceptor polymer synthesis

Irreplaceability of 3,6-Difluoro-9H-carbazole


Simple replacement of 3,6-difluoro-9H-carbazole with unsubstituted carbazole or other 3,6-dihalogenated carbazoles leads to markedly different device‑relevant properties because the fluorine atom uniquely combines strong electronegativity with a small van der Waals radius [1]. In biphenylmethyl radical systems, fluorine imparts the longest photoluminescence half‑life under UV irradiation, whereas chlorine and bromine deliver higher photoluminescence quantum yields but inferior photostability [1]. When incorporated into self‑assembled monolayers, the fluorinated derivative shifts the ITO work function to 5.68 eV, distinctly different from the 5.77–5.82 eV range obtained with heavier halogens [2]. Similarly, fluorene‑containing donor–acceptor polymers based on 3,6-difluorocarbazole exhibit a deeper HOMO (–5.23 eV) and narrower optical band gap (1.75 eV) than their non‑fluorinated counterpart, directly increasing the open‑circuit voltage of photovoltaic cells [3]. These quantitative, halogen‑specific differences demonstrate that carbazole derivatives are not interchangeable; procurement of the correct 3,6‑dihalogenated carbazole is a deterministic step in achieving targeted optoelectronic performance.

Photostability vs PLQY Fluorine provides the longest photoluminescence half-life under UV; chlorine and bromine deliver higher quantum yields but inferior photostability. The performance profile may not transfer across halogens.
Work Function Shift Fluorinated SAM sets ITO work function at 5.68 eV, measurably shallower than Cl, Br, and I analogs (5.73–5.82 eV). Interfacial energy alignment may shift with halogen identity.
HOMO / Band Gap 3,6-difluorocarbazole-based polymers exhibit a deeper HOMO and narrower optical band gap than non-fluorinated counterparts. Optoelectronic properties may not reproduce with unsubstituted carbazole.

3,6-Difluoro-9H-carbazole: Head-to-Head Evidence


UV Photostability: Fluorine vs Other Halogens

When the carbazole moiety of the luminescent radical CzBTM is substituted at the 3- and 6‑positions, the resulting F2CzBTM (3,6‑difluoro) exhibits the highest photostability under UV pulse‑laser irradiation among the halogen series, with a photoluminescence half‑life longer than those of Cl2CzBTM (3,6‑dichloro), Br2CzBTM (3,6‑dibromo), and the parent CzBTM [1]. The study explicitly states that ‘F2CzBTM exhibits the highest stability under UV pulse laser irradiation’ while Cl2CzBTM and Br2CzBTM instead prioritize photoluminescence quantum yield [1].

UV Photostability
Head-to-head
F > Cl ≈ Br > H (rank order)
Reported longest photoluminescence half-life among halogenated carbazole radicals under UV pulse-laser irradiation
PLQY trade-off applies; see Evidence 4
Organic light-emitting diodes Photostability Carbazole radicals

Work Function Tuning with Fluorinated SAMs

Self-assembled monolayers of [2-(3,6-difluoro-9H-carbazol-9-yl)ethyl]phosphonic acid (F-2PACz) on ITO raise the electrode work function from 4.73 eV to 5.68 eV. This value is measurably lower than the work functions obtained with Cl-2PACz (5.77 eV), Br-2PACz (5.82 eV), and I-2PACz (5.73 eV), demonstrating that fluorine substitution produces the shallowest work function among the halogenated series [1]. In organic photovoltaic cells using the ternary bulk‑heterojunction PM6:PM7-Si:BTP-eC9, the F-2PACz-based devices deliver a power conversion efficiency (PCE) of 17.7 %, compared to 18.5 % (Cl), 18.0 % (Br), and 18.2 % (I) [1].

SAM Work Function
Head-to-head
F-2PACz: 5.68 eV vs Cl: 5.77, Br: 5.82, I: 5.73 eV
Reported shallowest work function among halogenated SAM series on ITO; may support shallower WF alignment requirements
PCE: 17.7% (F) vs 18.0–18.5% (Cl/Br/I); AM 1.5G
Organic photovoltaics Self-assembled monolayers Work function engineering

HOMO Deepening and Band Gap Narrowing via Fluorination

The donor–acceptor copolymer PDFCDTBT, incorporating 3,6-difluorocarbazole as the donor unit, exhibits a HOMO energy of –5.23 eV and an optical band gap of 1.75 eV, compared to the non‑fluorinated reference polymer HXS-1 which has a HOMO of –5.21 eV and a band gap of 1.86 eV [1]. The 0.11 eV band‑gap narrowing and deeper HOMO enable a higher open‑circuit voltage (Voc) of 0.91 V in PDFCDTBT:PC₇₁BM solar cells, contributing to a power conversion efficiency of 4.8 % [1]. The fluorine atoms also enhance intermolecular packing in the solid state, as evidenced by the polymer's improved thermal and electrochemical stability [1].

HOMO & Band Gap
Head-to-head
HOMO −5.23 eV, E_g 1.75 eV
Reported deeper HOMO and narrower band gap vs non-fluorinated polymer HXS-1 (−5.21 eV, 1.86 eV)
Voc 0.91 V, PCE 4.8% in PC₇₁BM BHJ cells
Polymer solar cells Donor–acceptor copolymers Band gap engineering

Photoluminescence Quantum Yield vs Photostability Trade-Off

In the same radical series (CzBTM) discussed in Evidence Item 1, the chlorine‑ and bromine‑substituted derivatives Cl2CzBTM and Br2CzBTM display higher photoluminescence quantum yields (PLQY) and achieve external quantum efficiencies (EQEmax) in OLED devices that are 1.8× and 2.5× that of the unsubstituted CzBTM, respectively [1]. The fluorine‑substituted F2CzBTM, while delivering the best photostability, does not provide the PLQY enhancement seen with Cl and Br [1]. This creates a decision rubric: if device efficiency is the primary selection criterion, Cl‑ or Br‑substituted carbazoles may be preferred; if operational lifetime under photo‑stress is paramount, 3,6‑difluoro‑9H‑carbazole is the superior precursor.

PLQY–Stability Trade-Off
Head-to-head
EQEmax: Br 2.5× > Cl 1.8× > F (no reported enhancement)
Reported inverse relationship between photostability and electroluminescence efficiency across halogen series
Selection context depends on dominant failure mode: photodegradation vs peak efficiency
OLED emitters Photoluminescence quantum yield Halogen substitution

3,6-Difluoro-9H-carbazole Application Scenarios


Photostable Blue OLED Emitters

When developing blue‑emitting OLED materials that must withstand sustained high‑energy photon flux, the intrinsic photostability advantage of the fluorinated carbazole core becomes critical. The data from Wu et al. (2020) [1] demonstrate that 3,6‑difluoro‑9H‑carbazole‑based radicals (F2CzBTM) exhibit the longest photoluminescence half‑life under UV laser irradiation among halogenated analogs. Researchers should procure 3,6‑difluoro‑9H‑carbazole as the starting material when designing emitters for applications where photodegradation, rather than peak quantum efficiency, is the dominant failure pathway—such as in high‑brightness microdisplays, automotive lighting, or long‑lifetime signage.

Work Function Tuning in Perovskite and Organic Solar Cells

In p‑i‑n perovskite and organic photovoltaic stacks, precise alignment of the hole‑extraction layer work function with the absorber valence band is essential to minimize interfacial energy losses. The work by Lin et al. (2022) [1] shows that F‑2PACz—synthesized directly from 3,6‑difluoro‑9H‑carbazole—sets the ITO work function at 5.68 eV, distinct from the 5.73–5.82 eV range of heavier halogen analogs. When the target perovskite or organic active layer requires a shallower work function to maximize open‑circuit voltage, the fluorinated SAM precursor is the appropriate procurement choice.

Donor Building Block for Wide-Bandgap Polymers

For polymer solar cells and photodetectors that require a large bandgap donor polymer with a deep HOMO to achieve high Voc, 3,6‑difluoro‑9H‑carbazole serves as a proven electron‑deficient donor unit. As reported by Du et al. (2013) [1], the copolymer PDFCDTBT delivers a HOMO of –5.23 eV, an optical band gap of 1.75 eV, and a Voc of 0.91 V—all superior to the non‑fluorinated reference. Procurement of this monomer is indicated when the synthetic target is a 2,7‑linked carbazole‑based donor polymer for high‑voltage organic photovoltaics.

Structure–Property Studies of Halogenated Carbazoles

The availability of a complete homologous series of 3,6‑dihalogenated carbazoles (F, Cl, Br, I) enables systematic investigation of halogen‑dependent electronic structure, packing, and device performance. The studies by Wu et al. (2020) [1] and Lin et al. (2022) [2] both rely on 3,6‑difluoro‑9H‑carbazole as the fluorine‑containing member of the series. For research groups conducting quantitative structure–property relationship (QSPR) studies or screening halogen effects in organic electronics, 3,6‑difluoro‑9H‑carbazole is an indispensable comparator that provides the strongest electronegativity and smallest steric perturbation among the halogen options.

Application
Selection Property
Validation Focus
Photostable blue OLED emitter design
Photostability ranking under UV
PL half-life measurement
SAM hole-extraction interlayers
Work function value on ITO
UPS / KP measurement
Wide-bandgap donor polymer synthesis
HOMO depth and optical band gap
CV, UV-vis absorption onset
Halogen QSPR / screening studies
Halogen identity (F vs Cl/Br/I)
Cross-halogen property comparison
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